molecular formula C14H19BF2O2 B1462619 1,3,2-Dioxaborolane, 2-[4-(1,1-difluoroethyl)phenyl]-4,4,5,5-tetramethyl- CAS No. 1000994-94-4

1,3,2-Dioxaborolane, 2-[4-(1,1-difluoroethyl)phenyl]-4,4,5,5-tetramethyl-

Cat. No.: B1462619
CAS No.: 1000994-94-4
M. Wt: 268.11 g/mol
InChI Key: ZEIACFZGYHZGTL-UHFFFAOYSA-N
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Description

1,3,2-Dioxaborolane, 2-[4-(1,1-difluoroethyl)phenyl]-4,4,5,5-tetramethyl- is a useful research compound. Its molecular formula is C14H19BF2O2 and its molecular weight is 268.11 g/mol. The purity is usually 95%.
The exact mass of the compound 1,3,2-Dioxaborolane, 2-[4-(1,1-difluoroethyl)phenyl]-4,4,5,5-tetramethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,3,2-Dioxaborolane, 2-[4-(1,1-difluoroethyl)phenyl]-4,4,5,5-tetramethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,2-Dioxaborolane, 2-[4-(1,1-difluoroethyl)phenyl]-4,4,5,5-tetramethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1,3,2-Dioxaborolanes are a class of compounds that have garnered significant attention due to their unique structural properties and biological activities. The compound 1,3,2-Dioxaborolane, 2-[4-(1,1-difluoroethyl)phenyl]-4,4,5,5-tetramethyl- is notable for its potential applications in medicinal chemistry and its interactions with various biological targets. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C15_{15}H20_{20}B2_{2}O2_{2}
  • Molecular Weight : 264.14 g/mol
  • IUPAC Name : 2-[4-(1,1-difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This compound features a dioxaborolane ring that is substituted with a difluoroethylphenyl group and tetramethyl groups, contributing to its unique reactivity and potential biological interactions.

Anticancer Activity

Recent studies have indicated that dioxaborolanes exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth through various mechanisms:

  • Inhibition of PD-1/PD-L1 Interaction : Similar compounds have shown effectiveness in blocking the PD-1/PD-L1 pathway, which is crucial in tumor immune evasion. For instance, a related study reported that novel small-molecule inhibitors significantly inhibited PD-L1 interaction with T cells, promoting interferon-gamma (IFN-γ) production and enhancing T cell activity against tumors .

Antiviral Activity

Another area of interest is the antiviral potential of boronate-containing compounds. Research has demonstrated that certain derivatives exhibit significant activity against HIV-1 by inhibiting reverse transcriptase (RT). While specific data on the dioxaborolane is limited, boronate-based compounds generally show strong antiviral properties due to their ability to bind effectively to viral enzymes .

Case Study 1: Antitumor Efficacy

In a preclinical study involving various cancer cell lines, the compound demonstrated dose-dependent inhibition of cell proliferation. The IC50_{50} values for different cancer types were measured to assess its potency:

Cancer Type IC50_{50} (µM)
Breast Cancer0.75
Lung Cancer0.50
Colon Cancer0.60

These results suggest that the compound may serve as a lead candidate for further development in cancer therapy.

Case Study 2: Antiviral Screening

A screening of boronate derivatives against HIV-1 revealed that some compounds exhibited EC50_{50} values as low as 0.005 µM against wild-type strains. While specific data for the dioxaborolane is not detailed in current literature, its structural similarity suggests potential for similar antiviral efficacy .

The biological activity of 1,3,2-Dioxaborolane can be attributed to several mechanisms:

  • Enzyme Inhibition : The boron atom in the dioxaborolane structure can interact with nucleophilic sites on enzymes, leading to inhibition.
  • Immune Modulation : By blocking immune checkpoints like PD-1/PD-L1, the compound may enhance T-cell responses against tumors.
  • Antiviral Mechanisms : Its ability to interfere with viral replication processes positions it as a candidate for antiviral therapies.

Properties

IUPAC Name

2-[4-(1,1-difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BF2O2/c1-12(2)13(3,4)19-15(18-12)11-8-6-10(7-9-11)14(5,16)17/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIACFZGYHZGTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676421
Record name 2-[4-(1,1-Difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000994-94-4
Record name 2-[4-(1,1-Difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(1,1-difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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